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molecular formula C7H3FN2O6 B2550943 2-Fluoro-3,5-dinitrobenzoic acid CAS No. 445-65-8

2-Fluoro-3,5-dinitrobenzoic acid

Cat. No. B2550943
M. Wt: 230.107
InChI Key: VJNLENXGKDEAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253198B2

Procedure details

Methyl 2-fluoro-3,5-dinitrobenzoate (D137) was prepared in an analogous manner to Description 25 (D25) from 2-fluoro-3,5-dinitrobenzoic acid (D136).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7](OC)=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=1.[F:19]C1C([N+]([O-])=O)=CC([N+]([O-])=O)=CC=1C(O)=O>>[F:19][C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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